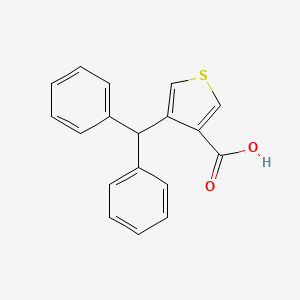

4-Benzhydrylthiophene-3-carboxylic acid

Description

4-Benzhydrylthiophene-3-carboxylic acid (CAS: 36540-51-9) is a thiophene derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position and a carboxylic acid moiety at the 3-position of the thiophene ring. Synthesized via a multi-step process involving phosphorus pentachloride and tin(IV) chloride, it is obtained as a white solid with a melting point of 170°C and a moderate yield of 41% . Key spectral data include:

- IR: Broad absorption at 3150–2600 cm⁻¹ (acid OH) and a strong C=O stretch at 1680 cm⁻¹.

- NMR: Signals at δ 1.80 (H5), δ 3.80 (methine proton), and δ -2.3 (carboxylic acid proton) in DMSO-d6 .

Corrected Molecular Formula: Based on analytical data (C 73.44%, H 4.79%, S 10.89%), the formula is likely C₁₉H₁₆O₂S (MW: 308.39 g/mol), rectifying a probable typo in the original report .

Properties

CAS No. |

36540-51-9 |

|---|---|

Molecular Formula |

C18H14O2S |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-benzhydrylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C18H14O2S/c19-18(20)16-12-21-11-15(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20) |

InChI Key |

BYRUKMRBPYPFJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC=C3C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-benzhydrylthiophene-3-carboxylic acid with analogous compounds:

Key Differences and Implications

Core Structure and Reactivity

- Thiophene vs. Benzo[b]thiophene: The target compound’s thiophene ring is non-fused, whereas 4-chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester contains a fused benzene-thiophene system. This fusion increases aromaticity and may alter electronic properties, affecting reactivity in substitution reactions .

- In contrast, the chloro and methyl groups in the benzo[b]thiophene derivative may direct electrophilic substitutions to specific positions .

Research Findings and Contradictions

- Synthesis Efficiency : The target compound’s 41% yield is comparable to other thiophene derivatives but lower than caffeic acid’s commercial availability via extraction .

- Contradictions in Data : initially reported the molecular formula as C₁₃H₁₈O₄S, which conflicts with analytical data. The corrected formula (C₁₉H₁₆O₂S) aligns with elemental analysis .

Q & A

Q. Analytical methods :

- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and broad 3150–2600 cm⁻¹ (acidic O-H stretch) .

- ¹H NMR (DMSO-d₆) : δ 1.80 (d, J = 3.5 Hz, H5), δ 3.33 (d, J = 3.5 Hz, H2), and δ 3.80 (s, benzhydryl methine proton) .

- Elemental analysis : Matches calculated values for C₁₃H₁₈O₄S (C: 73.44%; H: 4.79%; S: 10.89%) .

Basic: What are the solubility properties of 4-Benzhydrylthiophene-3-carboxylic acid, and how should it be stored?

- Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups. Limited solubility in water.

- Storage : Store in airtight containers at 2–8°C, protected from moisture (common for carboxylic acids). Avoid prolonged exposure to light .

Advanced: How can researchers optimize the synthetic yield of 4-Benzhydrylthiophene-3-carboxylic acid?

Q. Methodological considerations :

- Catalyst loading : Adjust SnCl₄ stoichiometry (e.g., 1.4 equivalents vs. 1.0 equivalent) to enhance cyclization efficiency.

- Temperature control : Maintain strict cooling (0°C) during SnCl₄ addition to minimize side reactions.

- Purification : Use gradient elution in column chromatography (e.g., benzene/ethyl acetate) to improve separation of byproducts .

Advanced: How should conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

- Approach :

Advanced: What strategies mitigate decomposition of 4-Benzhydrylthiophene-3-carboxylic acid under acidic or oxidative conditions?

- Stabilization :

Advanced: How can researchers evaluate the biological activity of 4-Benzhydrylthiophene-3-carboxylic acid?

Q. Methodology :

- Enzyme inhibition assays : Target enzymes with thiophene-binding pockets (e.g., cyclooxygenase, kinases) using fluorogenic substrates.

- Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track intracellular localization.

- SAR studies : Compare with analogs (e.g., methyl esters or halogenated derivatives) to identify critical functional groups .

Advanced: What mechanistic insights explain the role of SnCl₄ in the synthesis of 4-Benzhydrylthiophene-3-carboxylic acid?

- Mechanism : SnCl₄ acts as a Lewis acid, coordinating to the acyl chloride intermediate and increasing electrophilicity at the thiophene ring’s C4 position. This facilitates benzhydryl group attachment via electrophilic aromatic substitution .

Advanced: How can column chromatography challenges (e.g., low resolution) be addressed during purification?

- Optimization :

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.